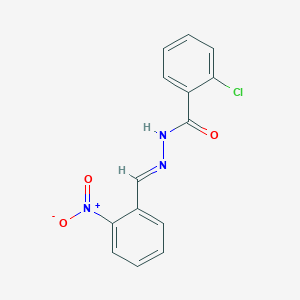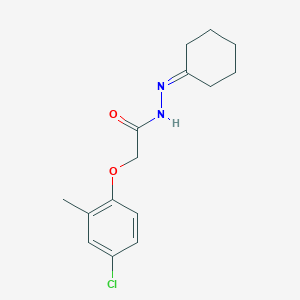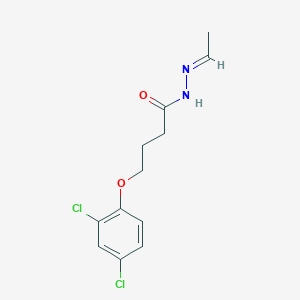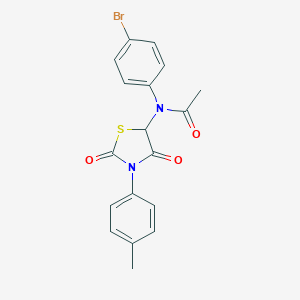
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide, also known as BPTA, is a thiazolidinedione derivative. It has been studied for its potential applications in scientific research, specifically in the field of diabetes and cancer research.
Wirkmechanismus
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide activates PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, adipogenesis, and inflammation. Activation of PPARγ by N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide leads to increased expression of genes involved in glucose uptake and utilization, insulin sensitivity, and lipid metabolism. In cancer cells, N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide induces apoptosis and inhibits cell proliferation by downregulating the expression of genes involved in cell cycle progression and upregulating the expression of genes involved in apoptosis.
Biochemical and Physiological Effects:
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in adipocytes. It also induces apoptosis and inhibits cell proliferation in cancer cells. In animal studies, N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous and organic solvents. However, N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has some limitations, including its potential toxicity, instability in solution, and limited availability.
Zukünftige Richtungen
For research on N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide include investigating its potential applications in other diseases such as obesity, metabolic syndrome, and neurodegenerative disorders. Further studies are also needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, the development of novel analogs of N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide with improved potency and selectivity could lead to the discovery of new therapeutic agents for the treatment of diabetes and cancer.
Synthesemethoden
The synthesis of N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide involves the condensation of 4-bromoaniline with 2,4-thiazolidinedione followed by acetylation. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The final product is obtained by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has been studied for its potential applications in diabetes and cancer research. In diabetes research, N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) and improve insulin sensitivity in adipocytes. In cancer research, N-(4-Bromo-phenyl)-N-(2,4-dioxo-3-p-tolyl-thiazolidin-5-yl)-acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C18H15BrN2O3S |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H15BrN2O3S/c1-11-3-7-15(8-4-11)21-16(23)17(25-18(21)24)20(12(2)22)14-9-5-13(19)6-10-14/h3-10,17H,1-2H3 |
InChI-Schlüssel |
RGJIDBVITZOZDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C3=CC=C(C=C3)Br)C(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C3=CC=C(C=C3)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)

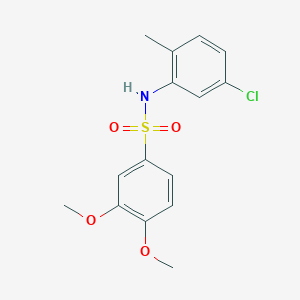


![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
